2-amino-N-(4-methylphenyl)acetamide

Description

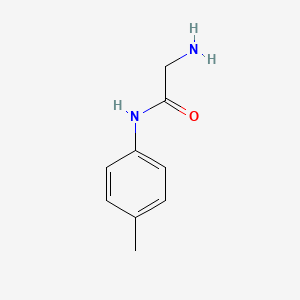

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNSGCFQUWUWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586239 | |

| Record name | N-(4-Methylphenyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64642-18-8 | |

| Record name | Acetamide, 2-amino-N-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64642-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylphenyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Methylphenyl Acetamide

Established Synthetic Routes for the 2-amino-N-(4-methylphenyl)acetamide Core Structure

The construction of the this compound core relies on established and reproducible synthetic strategies, primarily involving the formation of a key chloro-acetamide intermediate followed by amination.

A common and efficient pathway to this compound begins with the acylation of p-toluidine (B81030) (4-methylaniline) using chloroacetyl chloride. This reaction, typically conducted in the presence of a base like sodium acetate (B1210297) in glacial acetic acid or triethylamine (B128534) in an organic solvent, neutralizes the hydrogen chloride byproduct and yields the stable intermediate, 2-chloro-N-(4-methylphenyl)acetamide. nih.govresearchgate.net

The critical step is the subsequent nucleophilic substitution of the chlorine atom with an amino group. One documented approach for a similar transformation involves a two-step process via an azide (B81097) intermediate. The chloro-acetamide is reacted with sodium azide in an ethanol (B145695)/water mixture under reflux to produce 2-azido-N-(4-methylphenyl)acetamide. nih.goviucr.org This azide can then be reduced to the target primary amine, this compound. Another direct route involves the reaction of the chloro-intermediate with an amine source, such as ammonia, or as demonstrated with a related substrate, methylamine (B109427), to yield the corresponding N-methylated analog. chemicalbook.com

A general scheme is presented below:

Step 1: Acylation: p-Toluidine reacts with chloroacetyl chloride to form 2-chloro-N-(4-methylphenyl)acetamide. nih.gov

Step 2: Amination: The chloro-intermediate is converted to the final product. An example pathway uses sodium azide followed by reduction. nih.goviucr.org

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

| 1 | p-Toluidine, Chloroacetyl chloride | Glacial Acetic Acid, Sodium Acetate | 2-chloro-N-(4-methylphenyl)acetamide | 68% | nih.gov |

| 2 | 2-chloro-N-(p-tolyl)acetamide, Sodium azide | Ethanol/Water | 2-azido-N-(4-methylphenyl)acetamide | 73% | nih.goviucr.org |

The synthesis of acetamide (B32628) derivatives is often optimized through catalytic methods. In the acylation of anilines with chloroacetyl chloride, bases such as triethylamine not only act as acid scavengers but also catalyze the reaction. chemicalbook.comnih.gov For subsequent substitutions on the 2-chloro-N-arylacetamide intermediate, phase-transfer catalysis (PTC) has proven effective. For instance, the reaction of a chloro-acetamide with sodium methacrylate (B99206) is successfully catalyzed by triethylbenzylammonium chloride (TEBAC), suggesting that PTC could be a viable strategy for enhancing the amination step by improving the transport of the amine nucleophile between phases. researchgate.net

To improve reaction efficiency, modern techniques such as sonochemistry are employed. Ultrasound-assisted synthesis utilizes acoustic cavitation to accelerate chemical reactions, often leading to higher yields, significantly shorter reaction times, and milder conditions compared to conventional heating methods. nih.govnih.gov This "green chemistry" approach is noted for being energy-efficient and reducing the need for large quantities of solvents. mdpi.com The synthesis of various acetamide derivatives and related heterocyclic compounds has been successfully demonstrated using ultrasound irradiation, achieving yields between 75-89% in minutes rather than hours. nih.govnih.govacs.org This methodology is highly applicable to the synthesis of this compound, offering an economical and environmentally sustainable alternative to traditional protocols. nih.goveurekaselect.com

Systematic Derivatization Strategies for this compound Analogs

The presence of a reactive primary amino group and an activatable aromatic ring makes this compound an excellent platform for creating diverse analogs through systematic derivatization.

The primary amino group is a key site for functionalization.

Amidation: The amino group can be readily acylated or sulfonated. For instance, reaction with acyl chlorides or sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding amides or sulfonamides. nih.gov This conversion is also a common strategy for temporarily "protecting" the amino group to control its reactivity during other transformations. libretexts.orgopenstax.org

Alkylation: N-alkylation of the amino group can be achieved under mild conditions. Methodologies developed for related aminothiophenes, using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, provide a template for introducing alkyl groups onto the nitrogen atom of this compound. nih.gov

Heterocycle Annulation: The 1,2-relationship between the amino group and the acetamide nitrogen allows for the construction of various heterocyclic rings. The precursor, 2-chloro-N-p-tolylacetamide, has been used to synthesize thiosemicarbazides, which are then cyclized to form β-lactams. researchgate.net Similarly, the title compound can serve as a synthon for a range of heterocycles, such as imidazoles or pyrimidines, through condensation reactions with appropriate bifunctional reagents. researchgate.netresearchgate.net

The aromatic ring of the molecule is amenable to electrophilic aromatic substitution, although the regiochemical outcome is influenced by the directing effects of three substituents: the amino, acetamido, and methyl groups.

Substitutions at the Acetamide Moiety and Linker Variation

The core structure of this compound offers multiple sites for chemical modification, particularly at the acetamide portion. The reactivity of the α-carbon and the N-H group of the acetamide allows for a variety of substitutions and linker variations, leading to a diverse array of derivatives.

A prominent pathway for modification begins with the related precursor, 2-chloro-N-(p-tolyl)acetamide. This compound serves as a versatile starting material for nucleophilic substitution reactions. For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved by reacting 2-chloro-N-(p-tolyl)acetamide with sodium azide. iucr.orgresearchgate.net This reaction, typically conducted in a refluxing ethanol/water mixture, substitutes the chloro group with an azido (B1232118) group, a valuable functional group in click chemistry and for the synthesis of nitrogen-containing heterocycles. iucr.org

Similarly, the α-amino group of the acetamide moiety can be readily modified. The reaction of 2-chloro-N-(4-methylphenyl)acetamide with methylamine yields 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride, demonstrating straightforward N-alkylation at the acetamide's amino group. chemicalbook.com Further research into the synthesis of various 2-(alkylamino)acetamides has shown that primary and secondary amines can be used to create a library of derivatives with varying alkyl substituents. researchgate.net

Linker variation extends to replacing the amino group altogether. The synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}acetamide illustrates how the fundamental acetamide linker can be altered to incorporate a sulfonylamino group, significantly changing the electronic and steric properties of the molecule. researchgate.net These modifications underscore the synthetic flexibility of the acetamide scaffold, allowing for the introduction of diverse functional groups and the exploration of their resulting chemical properties.

Table 1: Examples of Substitutions at the Acetamide Moiety

| Starting Material | Reagent(s) | Product | Type of Modification | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide (NaN₃) | 2-Azido-N-(4-methylphenyl)acetamide | Substitution of Chloro with Azido | iucr.orgresearchgate.net |

| 2-Chloro-N-(4-methylphenyl)acetamide | Methylamine, Potassium Carbonate | 2-(Methylamino)-N-(4-methylphenyl)acetamide | N-Alkylation | chemicalbook.com |

| Bromoacetamide | Various Amines (e.g., aminodiphenylmethane) | 2-(Alkylamino)acetamides | N-Alkylation | researchgate.net |

Exploration of Novel Reaction Mechanisms and Intermediate Characterization During Synthesis

The synthesis of this compound and its derivatives involves several key reaction mechanisms and the formation of characterizable intermediates. The preparation of the precursor, 2-chloro-N-(4-hydroxyphenyl)acetamide, for example, proceeds via the acylation of an aminophenol with chloroacetyl chloride. iucr.org The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride.

Characterization of these molecules provides crucial insights into their structure and conformation. In the crystalline state, derivatives like 2-azido-N-(4-methylphenyl)acetamide exhibit specific intermolecular interactions, such as N—H⋯O hydrogen bonds, which form zigzag chains and influence the crystal packing. iucr.orgresearchgate.net Advanced analytical techniques are essential for confirming these structures.

The characterization of 2-azido-N-(4-methylphenyl)acetamide has been extensively detailed, with spectral data confirming its synthesis. iucr.org Key findings from various analytical methods are summarized below.

Table 2: Spectroscopic and Crystallographic Data for 2-azido-N-(4-methylphenyl)acetamide

| Analysis Technique | Observed Data / Findings | Significance | Reference |

|---|---|---|---|

| FT-IR (ATR) | ν(N₃) at 2109 cm⁻¹, ν(C=O) at 1660 cm⁻¹, ν(N-H) at 3254 cm⁻¹ | Confirms the presence of the azide, carbonyl, and amide functional groups. | iucr.org |

| ¹H NMR (DMSO-d₆) | δ 10.05 (s, 1H, NH), δ 7.1-6.93 (m, 4H, Harom), δ 4.21 (s, 3H, CH₃), δ 4.02 (s, 2H, CH₂) | Assigns protons to their respective chemical environments, confirming the overall structure. | iucr.org |

| ¹³C NMR (DMSO-d₆) | δ 165.71 (C=O), δ 51.18 (CH₂), δ 63.85 (CH₃) | Identifies the carbon skeleton and key functional group carbons. | iucr.org |

| HRMS (ESI MS) | Calculated m/z for C₉H₁₀N₄O: 190.21; Found: 190.1191 | Provides a highly accurate mass measurement, confirming the molecular formula. | iucr.org |

| X-ray Crystallography | N—N—C—C torsion angles of -173.9°, -102.7°, and -173.6°; forms N—H⋯O hydrogen bonds. | Reveals the three-dimensional arrangement of atoms and the nature of intermolecular forces in the solid state. | iucr.orgresearchgate.net |

Furthermore, studies on related acetamide derivatives reveal mechanistic insights into their stability and subsequent reactions. For example, certain 2-(aminoalkyl)acetamides are known to undergo intramolecular cyclization to form morpholin-2-ones, indicating a thermodynamically favored pathway. researchgate.net The characterization of intermediates and products through methods like mass spectrometry, which shows specific fragmentation patterns, is vital for elucidating these reaction pathways. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including acetamide derivatives. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One key aspect is the use of environmentally benign solvents. The synthesis of 2-azido-N-(4-methylphenyl)acetamide from its chloro-precursor utilizes an ethanol/water mixture as the solvent. iucr.orgresearchgate.net Water and ethanol are considered greener solvent choices compared to halogenated hydrocarbons or other volatile organic compounds due to their lower toxicity and environmental impact.

The choice of reagents is also critical. The Bechamp reduction, which uses iron metal and a dilute acid like acetic acid to reduce aromatic nitro groups, is a classic example of a greener alternative to other reduction methods that might use more toxic or hazardous reagents. researchgate.net This method is noted for its high selectivity under mild conditions. researchgate.net

Furthermore, novel and efficient methods are being developed for related transformations that align with green chemistry principles. For instance, the use of dimethyl carbonate (DMC) as both a reagent and a solvent for methylation reactions represents a green approach. rsc.org DMC is a non-toxic, biodegradable alternative to traditional methylating agents like methyl halides or dimethyl sulfate. Applying such methodologies to the synthesis of this compound derivatives could significantly reduce the environmental footprint of their production. The synthesis of related acetamides often involves simple workup procedures, such as precipitation and washing with water, which minimizes the use of organic solvents for extraction and purification. iucr.org

Table 3: Application of Green Chemistry Principles in Acetamide Synthesis

| Green Chemistry Principle | Application in Synthesis | Example Compound / Reaction | Reference(s) |

|---|---|---|---|

| Use of Safer Solvents | Employing an ethanol/water solvent system instead of more hazardous organic solvents. | Synthesis of 2-azido-N-(4-methylphenyl)acetamide. | iucr.orgresearchgate.net |

| Use of Safer Reagents | Utilizing iron and dilute acetic acid for nitro group reduction (Bechamp reduction). | Synthesis of N-(4-aminophenyl) acetamide from a nitro precursor. | researchgate.net |

| Design for Energy Efficiency | Reactions conducted at moderate temperatures (e.g., 80°C reflux). | Synthesis of 2-azido-N-(4-methylphenyl)acetamide. | iucr.org |

| Waste Prevention | High-yield reactions and simple precipitation/filtration workups reduce waste generation. | Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide (89% yield). | iucr.org |

Iii. Comprehensive Spectroscopic and Crystallographic Characterization of 2 Amino N 4 Methylphenyl Acetamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

A ¹H NMR spectrum for 2-amino-N-(4-methylphenyl)acetamide would be expected to show distinct signals corresponding to the different types of protons present in the molecule. This would include signals for the aromatic protons on the 4-methylphenyl group, the methylene (B1212753) (-CH2-) protons of the acetamide (B32628) moiety, the amine (-NH2) protons, the amide (N-H) proton, and the methyl (-CH3) protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals would provide critical information for structural confirmation.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. Key signals would include those for the carbonyl carbon of the amide group, the aromatic carbons, the methylene carbon, and the methyl carbon.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to establish the connectivity of adjacent protons in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the entire molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FTIR spectrum of this compound would display absorption bands corresponding to the various functional groups. Key expected vibrations would include:

N-H stretching vibrations for the primary amine and the secondary amide.

C=O stretching of the amide group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching.

Aliphatic C-H stretching for the methylene and methyl groups.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the vibrations of the aromatic ring and the C-C backbone.

Due to the lack of specific experimental data in the public domain for this compound, the detailed data tables and in-depth research findings for each of these analytical techniques cannot be provided at this time. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature.

High-Resolution Mass Spectrometry (MS)

High-resolution mass spectrometry serves as a cornerstone for the definitive identification and structural confirmation of novel compounds by providing highly accurate mass measurements.

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with exceptional accuracy, a critical step in the characterization of newly synthesized compounds. nih.gov For instance, the HRMS analysis of 2-azido-N-(4-methylphenyl)acetamide, a derivative of the target compound, yielded a measured mass-to-charge ratio (m/z) of 190.1191. iucr.orgnih.gov This value is in excellent agreement with the calculated m/z of 190.21 for its chemical formula, C₉H₁₀N₄O, thereby confirming its elemental composition. iucr.orgnih.gov Similarly, the HRMS data for 2-chloro-N-(4-hydroxyphenyl)acetamide showed a found [M-H]⁺ peak at 186.0328, which corresponds closely to the calculated value of 186.0224 for the formula C₈H₈ClNO₂, further validating its structure. researchgate.netcardiff.ac.uk The high resolving power of HRMS allows for the differentiation between ions of very similar masses, providing a high degree of confidence in the assigned molecular formula. nih.gov

Table 1: HRMS Data for Derivatives of this compound

| Compound | Chemical Formula | Calculated m/z | Found m/z | Ion | Reference |

| 2-azido-N-(4-methylphenyl)acetamide | C₉H₁₀N₄O | 190.21 | 190.1191 | [M] | iucr.orgnih.gov |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 186.0224 | 186.0328 | [M-H]⁺ | researchgate.netcardiff.ac.uk |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystal, offering definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the solid-state packing.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. This technique has been successfully applied to several derivatives of this compound, revealing key conformational features.

For example, the crystal structure of 2-azido-N-(4-methylphenyl)acetamide revealed that the asymmetric unit contains three independent molecules. iucr.orgnih.gov These molecules exhibit different rotational orientations of the azido (B1232118) group, with N—N—C—C torsion angles of -173.9(2)°, -102.7(2)°, and -173.6(2)°. iucr.org In the case of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, the asymmetric unit contains two independent organic molecules that primarily differ in the dihedral angle between their aromatic rings, which are 7.79(7)° and 29.89(7)°. nih.gov

The structure of 2-chloro-N-(4-hydroxyphenyl)acetamide is significantly distorted from planarity, with a twist angle of 23.5(2)° between the hydroxybenzene and acetamide groups. researchgate.netcardiff.ac.uk This conformation is supported by intramolecular C—H···O and N—H···Cl contacts. researchgate.netcardiff.ac.uk Similarly, in N-(2-methylphenyl)acetamide, the acetamide unit is slightly twisted relative to the 2-methylphenyl substituent. researchgate.net The conformation of the N—H bond is observed to be anti to the ortho-methyl group. researchgate.net

Table 2: Selected Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Key Torsion/Dihedral Angles | Reference |

| 2-azido-N-(4-methylphenyl)acetamide | Monoclinic | P2₁/c | N—N—C—C: -173.9(2)°, -102.7(2)°, -173.6(2)° | iucr.orgnih.gov |

| N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate | - | - | Dihedral angle between aromatic rings: 7.79(7)°, 29.89(7)° | nih.gov |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Monoclinic | P2₁ | Twist angle between hydroxybenzene and acetamide groups: 23.5(2)° | researchgate.netcardiff.ac.uk |

| N-(2-Methylphenyl)acetamide | Orthorhombic | Pbca | Acetamide unit slightly twisted from phenyl ring | researchgate.net |

The stability and physical properties of a crystalline solid are dictated by the intricate network of intermolecular interactions within its crystal lattice. In the derivatives of this compound, a variety of hydrogen bonds and other non-covalent interactions play a crucial role in defining the supramolecular architecture.

N–H···O hydrogen bonds are a recurring and dominant feature in the crystal packing of these acetamide derivatives. In 2-azido-N-(4-methylphenyl)acetamide, each independent molecule forms N—H···O hydrogen bonds with its symmetry-related counterparts, resulting in the formation of zigzag chains that extend along the c-axis direction. iucr.org Similarly, in the crystal of 2-chloro-N-(4-hydroxyphenyl)acetamide, N—H···O hydrogen bonds between acetamide groups, along with O—H···O contacts between hydroxyl groups, form tapes that propagate parallel to the researchgate.net direction. researchgate.netcardiff.ac.uk

C–H···O hydrogen bonds also contribute significantly to the crystal packing. In N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, these interactions, along with C—H···N hydrogen bonds, link molecular chains into layers. nih.govnih.gov The crystal structure of N-methyl-N-(2-methylphenyl)acetamide features intermolecular C—H···O hydrogen bonds that create a three-dimensional network. nih.gov

Other interactions, such as C–H···π and van der Waals contacts, further stabilize the crystal structures. For example, in N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, C—H···π(ring) interactions are observed. researchgate.netnih.gov The packing of 2-azido-N-(4-methylphenyl)acetamide chains is facilitated by normal van der Waals contacts. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, it provides a detailed picture of the close contacts between molecules.

For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing arise from H···H (53.8%), H···C/C···H (21.7%), H···N/N···H (13.6%), and H···O/O···H (10.8%) interactions. researchgate.netnih.gov The predominance of H···H contacts is typical for organic molecules with a high hydrogen content. researchgate.net

In the case of N-(2-methoxyphenyl)acetamide, the Hirshfeld surface analysis reveals that H···H contacts contribute the most to the surface (53.9%), followed by C···H/H···C (21.4%) and O···H/H···O (21.4%) interactions. researchgate.net The red spots on the dnorm map highlight the strong N—H···O hydrogen bonds. researchgate.net

A similar analysis for 2-chloro-N-(4-methoxyphenyl)acetamide showed that C···H/H···C interactions make the largest contribution to the Hirshfeld surface area at 33.4%. This quantitative analysis complements the qualitative description of intermolecular forces obtained from crystallographic data, providing a deeper understanding of the solid-state behavior of these compounds.

Table 3: Hirshfeld Surface Analysis Data for Derivatives of this compound

| Compound | Interaction | Contribution to Hirshfeld Surface (%) | Reference |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | H···H | 53.8 | researchgate.netnih.gov |

| H···C/C···H | 21.7 | researchgate.netnih.gov | |

| H···N/N···H | 13.6 | researchgate.netnih.gov | |

| H···O/O···H | 10.8 | researchgate.netnih.gov | |

| N-(2-methoxyphenyl)acetamide | H···H | 53.9 | researchgate.net |

| C···H/H···C | 21.4 | researchgate.net | |

| O···H/H···O | 21.4 | researchgate.net | |

| 2-chloro-N-(4-methoxyphenyl)acetamide | C···H/H···C | 33.4 |

Other Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond the foundational spectroscopic methods, a series of other advanced analytical techniques are crucial for the comprehensive characterization of this compound. These methods offer orthogonal information, reinforcing the data obtained from techniques like NMR, IR, and UV-Vis spectroscopy, and are vital for confirming the compound's purity and molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, this technique would provide the exact molecular weight and invaluable information about its fragmentation pattern, which is crucial for structural elucidation.

High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Monoisotopic Mass | 164.094963011 Da |

Data sourced from PubChem. nih.gov

Chromatographic Techniques

Chromatographic methods are paramount for assessing the purity of a compound by separating it from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. For a compound like this compound, a reverse-phase HPLC method would likely be employed. While specific application notes for this exact compound are scarce, methods for similar isomers, such as N-(3-amino-4-methylphenyl)acetamide, utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. A detector, such as a UV detector, would be used to quantify the compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the amine and amide functional groups, which can make the compound less volatile, a derivatization step might be necessary to convert it into a more volatile form suitable for GC analysis. This powerful combination allows for the separation of volatile impurities and their subsequent identification based on their mass spectra.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence of the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 65.83% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.37% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.07% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.75% |

Note: The data in this table is calculated based on the chemical formula and standard atomic weights and serves as a theoretical benchmark for experimental results.

By integrating the data from these advanced analytical techniques, a comprehensive and robust characterization of this compound can be achieved, ensuring its identity and purity meet the stringent requirements for any subsequent scientific investigation or application.

Iv. Computational Chemistry and Molecular Modeling Studies of 2 Amino N 4 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Insights

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds like 2-amino-N-(4-methylphenyl)acetamide. By employing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311G(d,p)), researchers can achieve a high level of accuracy in their theoretical predictions. imist.ma

Table 1: Predicted Bond Parameters for a Representative N-Aryl Acetamide (B32628) Derivative (Data derived from analogous structures)

| Parameter | Bond | Predicted Value (Å or °) |

| Bond Length | C-C (aromatic) | ~1.39 |

| Bond Length | C-N (amide) | ~1.35 |

| Bond Length | C=O | ~1.23 |

| Bond Length | N-H | ~1.01 |

| Bond Angle | C-N-C | ~125 |

| Bond Angle | N-C=O | ~122 |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: This table is illustrative and based on typical values found in computational studies of similar N-aryl acetamides. The exact values for this compound would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For acetamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is typically distributed over the acetamide moiety, particularly the carbonyl group. In a study of clevudine (B1669172) and telbivudine, DFT calculations at the B3LYP/6-311++G(d,p) level determined HOMO-LUMO gaps of 4.1653 eV and 6.6865 eV, respectively, highlighting how structural differences influence electronic properties. nih.gov For this compound, a similar analysis would be expected to show significant contributions from the p-tolyl and amino groups to the HOMO, and from the acetamide group to the LUMO.

Table 2: Frontier Orbital Energies and Energy Gap for a Representative N-Aryl Acetamide Derivative (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are typical for similar aromatic amide compounds and serve as an estimation. The precise energies for this compound would need to be calculated directly.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For molecules containing amide and amino functionalities, the oxygen atom of the carbonyl group and the nitrogen of the amino group are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atoms of the amino and amide groups, conversely, would exhibit positive potential, marking them as sites for nucleophilic interactions. nih.gov A detailed MESP analysis of this compound would precisely map these regions, providing a visual guide to its chemical reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). This method allows for the quantification of intramolecular charge transfer (ICT) interactions, which contribute to the stability of the molecule. These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dematerialsciencejournal.orgfaccts.de

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically reported as a binding affinity or docking score. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

While no specific molecular docking studies for this compound were identified in the literature reviewed, studies on related N-phenylacetamide and N-substituted acetamide derivatives have demonstrated their potential to interact with various enzymes and receptors. For example, novel N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been docked into the active sites of human carbonic anhydrase isoforms I, II, IX, and XII, showing significant inhibitory potential. nih.gov Similarly, N-substituted acetamide derivatives have been identified as antagonists for the P2Y14 receptor. nih.gov

A hypothetical docking study of this compound would likely show that the amino and amide groups are key to forming hydrogen bonds with polar residues in a protein's active site. The p-tolyl group could engage in hydrophobic or π-π stacking interactions. The predicted binding affinity would depend on the specific target, but the structural motifs of this compound suggest it has the potential to be a versatile ligand. For instance, in a docking study of arylpiperazine derivatives against the androgen receptor, hydrophobic interactions were found to be primary drivers of binding. nih.gov

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and stability of a ligand-protein complex. nih.govresearchgate.net This technique is particularly valuable for understanding how a molecule like this compound might interact with a biological target.

The stability of a protein-ligand complex is a critical factor in determining the efficacy of a potential drug molecule. MD simulations can assess this stability by analyzing various parameters over the simulation trajectory, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed between the ligand and the protein. For instance, a stable complex will generally exhibit smaller fluctuations in its atomic positions, indicating that the ligand remains securely bound within the active site of the protein. researchgate.net

Conformational changes in both the ligand and the protein upon binding are also crucial for biological activity. MD simulations can capture these dynamic changes, revealing how the molecule adapts its shape to fit into the binding pocket and how the protein may alter its conformation to accommodate the ligand. This dynamic interplay is often essential for initiating a biological response.

System Setup: Building the initial model of the protein-ligand complex, solvating it in a water box, and adding ions to neutralize the system.

Minimization and Equilibration: Minimizing the energy of the system to remove any steric clashes and then gradually heating and equilibrating the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis: Analyzing the trajectory to calculate various properties that describe the stability and dynamics of the complex.

The insights gained from such simulations could guide the optimization of the lead compound to enhance its binding affinity and stability within the target's active site.

In Silico Prediction of Pharmacological Properties and Target Engagement (excluding ADMET for safety reasons)

In silico methods are widely used to predict the pharmacological properties of chemical compounds, offering a rapid and cost-effective way to assess their drug-likeness and potential biological activity. biotechnologia-journal.org These predictions are based on the chemical structure of the molecule and employ various computational models and algorithms. For this compound, several key pharmacological properties can be predicted using online tools and specialized software.

Web servers like Molinspiration and SwissADME can calculate a range of molecular descriptors that are crucial for predicting the pharmacokinetic profile of a compound. biotechnologia-journal.orgresearchgate.net These descriptors include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These properties are often used to evaluate a compound's adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five.

The prediction of bioactivity scores for various drug targets is another important application of in silico tools. These scores estimate the likelihood of a compound interacting with different classes of receptors, such as G-protein coupled receptors, ion channels, kinases, and nuclear receptors. A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, for example, utilized molecular docking to understand their potent urease inhibition activity by examining their binding to the enzyme's active site. mdpi.com

While specific predictive data for this compound is not published, a hypothetical analysis using such tools could yield a profile similar to the one presented in the table below, which is based on general characteristics of similar small molecules.

| Property | Predicted Value Range for Similar Compounds | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | 150 - 500 g/mol | Influences absorption and distribution. |

| LogP | -0.4 - 5.6 | Affects solubility and permeability. |

| Hydrogen Bond Donors | ≤ 5 | Impacts binding to target proteins. |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts binding to target proteins. |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Relates to membrane permeability. |

Target engagement prediction involves identifying the most likely biological targets of a compound. This can be achieved through molecular docking studies, where the compound is virtually screened against a library of protein structures. The docking scores provide an estimate of the binding affinity, and the binding poses can reveal key interactions. For instance, a study on 2-(2-aryl amino) phenyl acetamide derivatives used molecular docking to identify compounds that could potentially inhibit the COX-II enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (known as descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. researchgate.netidrblab.net

A QSAR study involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on related acetamide derivatives illustrate the application of this methodology. For example, a QSAR study on N-(substituted phenyl)-2-chloroacetamides identified key structural features contributing to their antimicrobial activity. nih.gov Another study on 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors such as dipole moment, net atomic charge, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) to develop a QSAR model for their antimalarial activity. researchgate.net

The types of descriptors that could be relevant for a QSAR model of this compound and its analogs are presented in the table below.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of N and O atoms | Basic information about the molecular composition. |

| Topological | Wiener Index, Kier & Hall Indices | Describes the atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic properties and reactivity of the molecule. |

| Physicochemical | LogP, TPSA | Relates to the compound's solubility and permeability. |

A validated QSAR model for this class of compounds would be invaluable for predicting the activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

V. Biological Activity and Mechanistic Investigations of 2 Amino N 4 Methylphenyl Acetamide Derivatives in Vitro Studies

Mechanistic Studies of Antimicrobial Activity

Derivatives of 2-amino-N-(4-methylphenyl)acetamide have demonstrated notable efficacy as antimicrobial agents. Their activity spans a range of pathogenic bacteria and fungi, with research efforts aimed at not only quantifying this activity but also understanding the underlying molecular interactions that lead to microbial inhibition.

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of acetamide (B32628) derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A study on 2-mercaptobenzothiazole (B37678) acetamide derivatives showed that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis, with some molecules showing activity comparable to the standard drug levofloxacin. tbzmed.ac.ir For instance, certain α-substituted N4-acetamide derivatives of ciprofloxacin (B1669076) and norfloxacin (B1679917) were found to be primarily active against Gram-positive bacteria, with some ciprofloxacin derivatives showing lower Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis than ciprofloxacin itself. nih.gov

Similarly, novel N-substituted β-amino acid derivatives have shown promising antimicrobial activity specifically against Gram-positive bacteria, with MICs as low as 4 to 128 μg/mL. tbzmed.ac.ir The investigation of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae revealed a MIC of 512 µg/mL, suggesting that the presence and position of certain atoms, like chlorine, are crucial for potency. nih.gov Further studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties confirmed their antibacterial action, with some compounds causing cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo). researchgate.net A novel pleuromutilin (B8085454) derivative, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT), displayed high activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.0313 to 0.125 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Acetamide Derivatives

| Derivative Class | Bacterial Strain | Key Findings | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole Acetamides | S. aureus, K. pneumoniae, E. coli, B. subtilis | Significant activity, comparable to levofloxacin. | tbzmed.ac.ir |

| α-Substituted N4-Acetamides of Ciprofloxacin | S. aureus, B. subtilis | Some derivatives more potent than Ciprofloxacin. | nih.gov |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | MIC of 512 µg/mL. | nih.gov |

| 14-O-[...]-mutilin (EDT) | Methicillin-Resistant S. aureus (MRSA) | Potent activity with MICs of 0.0313–0.125 μg/mL. | nih.gov |

| N-Phenylacetamide with 4-Arylthiazole | Xanthomonas oryzae pv. Oryzae (Xoo) | Causes cell membrane rupture. | researchgate.net |

Antifungal Action Against Specific Fungal Species

The antifungal properties of these derivatives have also been a focus of research. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were screened for their activity against Candida albicans and Aspergillus niger. The results indicated that these compounds had better antifungal activity than the reference drug fluconazole, with one derivative being most active against C. albicans (MIC of 0.224 mg/mL) and another against A. niger (MIC of 0.190 mg/mL). mdpi.com

The synthesis of 2-amino-4,5-diarylthiazole derivatives and their subsequent evaluation against five strains of Candida albicans revealed that some compounds exhibited moderate to excellent anti-Candida activity. nih.gov One demethylated derivative, in particular, showed an MIC80 of 9 μM, which is comparable to fluconazole. nih.gov Studies on arylsulfonamide-based acetamide derivatives also demonstrated fungistatic and fungicidal activity against clinical isolates of Candida albicans and Candida glabrata. researchgate.net The presence of a chloro atom in 2-chloro-N-(2-hydroxyphenyl)acetamide was found to be essential for its ability to inhibit 96.6% of C. albicans strains, whereas the non-chlorinated version was inactive. nih.gov

Table 2: Antifungal Activity of Selected Acetamide Derivatives

| Derivative Class | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| N-pyridin-2-yl [4-methylphenylsulphonamido] acetamides | Candida albicans | MIC of 0.224 mg/mL, more active than fluconazole. | mdpi.com |

| N-pyridin-2-yl [4-methylphenylsulphonamido] acetamides | Aspergillus niger | MIC of 0.190 mg/mL, more active than fluconazole. | mdpi.com |

| 2-Amino-4,5-diarylthiazole derivatives | Candida albicans | A demethylated derivative showed MIC80 = 9 μM, similar to fluconazole. | nih.gov |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Inhibited 96.6% of strains; chloro atom is crucial for activity. | nih.gov |

Exploration of Molecular Targets and Pathways Involved in Microbial Inhibition

Understanding the molecular targets is key to developing more effective antimicrobial agents. Molecular docking studies of 2-mercaptobenzothiazole acetamide derivatives suggest that their antibacterial mechanism may involve the inhibition of bacterial kinases and DNA gyrases. tbzmed.ac.ir For other acetamide derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the proposed mechanism of action is the inhibition of the penicillin-binding protein (PBP) enzyme, which is critical for maintaining the bacterial cell wall, leading to cell lysis. nih.gov

In the case of pleuromutilin derivatives, their antibacterial effect stems from binding to the 50S ribosomal subunit of bacteria, thereby disrupting protein synthesis. nih.gov Another approach has focused on ribonucleases (RNases), enzymes essential for RNA maturation and degradation, as potential targets. Virtual screening has identified chemical compounds predicted to bind to the active sites of RNase II and PNPase from E. coli, with subsequent in vitro tests confirming their inhibitory activity. nih.gov For antifungal action, molecular docking studies of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives suggest that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target. nih.gov

Investigations into Anticancer and Antiproliferative Mechanisms

Beyond their antimicrobial effects, this compound derivatives have emerged as a promising class of compounds for anticancer therapy. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines and have begun to uncover the cellular mechanisms responsible for these cytotoxic effects.

Modulation of Cancer Cell Proliferation in various Cell Lines

A significant body of research has confirmed the antiproliferative activity of acetamide derivatives against several cancer cell lines. Novel chalcone-thienopyrimidine derivatives, for example, exhibited moderate to potent cytotoxicity against human liver cancer (HEPG2) and breast cancer (MCF-7) cells, with some compounds showing greater potency than the standard drug 5-fluorouracil (B62378) (5-FU). Similarly, the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives led to compounds with potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov

Amino acid derivatives of ginsenoside AD-2 were also found to have a better cytotoxic effect on HEPG2 cells than the parent compound. Research on 2-amino-1,4-naphthoquinone-benzamide derivatives revealed that all newly synthesized compounds were more potent than cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. One aniline (B41778) derivative from this series was 78.75 times more potent than cisplatin against MDA-MB-231 cells. Phenylacetamide derivatives have also shown high efficacy against MCF-7 and MDA-MB-468 cell lines, with IC50 values as low as 0.7 μM and 0.6 μM, respectively. tbzmed.ac.irnih.gov

Table 3: Antiproliferative Activity of Selected Acetamide Derivatives

| Derivative Class | Cell Line | Key Findings (IC50 Values) | Reference |

|---|---|---|---|

| Chalcone-thienopyrimidine derivatives | HEPG2, MCF-7 | Some compounds more potent than 5-Fluorouracil. | |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | MCF-7 | Compound 2c (p-nitro substituent) was most active (IC50 = 100 μM). | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231 | Aniline derivative 5e showed an IC50 of 0.4 µM. | |

| Phenylacetamide derivatives | MCF-7, MDA-MB-468 | 3c and 3d derivatives had IC50 of 0.7 μM (MCF-7); 3d derivative had IC50 of 0.6 μM (MDA-MB-468). | nih.gov |

| Phenoxy acetamide derivatives | HEPG2 | Compound I showed an IC50 of 6.9 ± 0.7 μM. |

Mechanisms of Apoptosis Induction and Cell Cycle Interference

The primary mechanisms by which these derivatives inhibit cancer cell growth appear to be the induction of apoptosis (programmed cell death) and interference with the normal cell cycle. Studies on chalcone-thienopyrimidine derivatives revealed that they induce apoptosis and cause cell cycle arrest. Similarly, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative induced apoptosis in leukemia cell lines (K562 and Jurkat) and caused cell cycle arrest at the G2/M phase in K562 cells and the G0/G1 phase in Jurkat cells. mdpi.com

Flow cytometric analysis of MCF-7 cells treated with an acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed an increase in G2/M-phase and S-phase cell-cycle arrest. This compound was also found to effectively induce apoptosis and necrosis in MCF-7 cells. Further investigations into phenylacetamide derivatives confirmed their ability to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, as well as activating caspases. tbzmed.ac.irnih.gov Cell cycle analysis of 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated a dose-dependent increase in the percentage of sub-G1 cells, which is indicative of apoptosis. These findings collectively suggest that the anticancer effects of these compounds are mediated through the activation of apoptotic pathways and disruption of cell cycle progression.

Inhibition of Receptor Tyrosine Kinases (RTKs) and Other Key Signaling Enzymes

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of the N-phenylacetamide scaffold have been explored for their potential to inhibit these critical enzymes.

Notably, research into compounds with a similar structural framework has demonstrated potent inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3). The FLT3 receptor is crucial for the normal development of hematopoietic stem cells, and its mutation, particularly through internal tandem duplication (FLT3-ITD), is a common driver in acute myeloid leukemia (AML). A novel compound, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, known as CHMFL-FLT3-335, has shown significant promise in this area. uni.lunih.gov This complex acetamide derivative potently and selectively inhibits the proliferation of AML cell lines that are positive for the FLT3-ITD mutation. uni.lunih.gov It has been shown to suppress the autophosphorylation of the FLT3 kinase and its downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in malignant cells. uni.lu Specifically, CHMFL-FLT3-335 displays GI50 values in the range of 30-80 nM against various FLT3-ITD mutant cell lines. nih.gov This demonstrates that the N-phenylacetamide core can be elaborated to produce highly effective and selective inhibitors of key signaling enzymes like RTKs. Further investigations are warranted to explore if simpler this compound derivatives can be optimized to achieve similar inhibitory profiles against FLT3 or other RTKs.

Enzyme and Receptor Modulatory Activities

Beyond the realm of RTKs, derivatives of this compound have been investigated for their ability to modulate a diverse array of other enzymes and receptors that are key to various physiological and pathological processes.

Alpha-Glucosidase and Acetylcholinesterase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition is an established therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia. nih.gov A series of novel phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against yeast α-glucosidase. nih.gov The results indicated that the majority of these compounds exhibited potent inhibitory activity, with many surpassing the efficacy of the standard drug, acarbose. nih.gov For instance, the 4-bromo and 2,4-dichloro substituted N-phenylacetamide derivatives were identified as the most potent inhibitors in the series, with IC50 values of 45.26 ± 0.03 µM and 46.25 ± 0.89 µM, respectively, compared to an IC50 of 750.1 ± 0.23 µM for acarbose. nih.gov The structure-activity relationship (SAR) data suggest that the nature and position of the substituent on the N-phenyl ring significantly influence the inhibitory potency. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of N-Phenylacetamide Derivatives

| Compound | Substituent (R) on N-phenyl ring | IC50 (µM) |

|---|---|---|

| 11f | 3-Cl | 112.16 ± 0.03 |

| 11g | 2,4-Dichloro | 46.25 ± 0.89 |

| 11h | 3,4-Dichloro | 118.81 ± 0.02 |

| 11i | 2-Bromo | 98.72 ± 0.05 |

| 11j | 4-Bromo | 45.26 ± 0.03 |

| Acarbose | - | 750.1 ± 0.23 |

Data sourced from a study on phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. sigmaaldrich.comsigmaaldrich.com While direct studies on this compound derivatives are limited, research on related structures provides insights. For example, studies on xanthone-based derivatives have shown that the presence of a carbamic functional group is crucial for high-potency AChE inhibition. uni.lu The removal of this group often leads to a significant decrease in activity against AChE but can increase selectivity for butyrylcholinesterase (BuChE), another related enzyme. uni.lu This highlights the importance of specific functional groups in dictating the potency and selectivity of cholinesterase inhibitors.

Serine Protease Inhibition

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins and are characterized by a key serine residue in their active site. nih.gov They are involved in a vast number of physiological processes, including digestion, blood coagulation, and immunity. nih.gov Consequently, their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. While there is a wealth of research on serine protease inhibitors, direct studies investigating the inhibitory potential of this compound derivatives are not extensively reported in the available literature. General serine protease inhibitors often function through a suicide-substrate-like mechanism, where they are recognized and cleaved by the protease, leading to a conformational change that traps and deactivates the enzyme. nih.gov The development of specific inhibitors for proteases like trypsin or chymotrypsin (B1334515) often involves creating molecules that mimic the natural substrates of these enzymes.

Sirtuin 2 (SIRT2) Inhibition and its Biological Consequences

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It is primarily located in the cytoplasm and targets a variety of proteins for deacetylation, thereby regulating numerous cellular processes, including cell cycle progression, metabolic pathways, and cytoskeletal dynamics. Dysregulation of SIRT2 has been linked to cancer and neurodegenerative diseases. The N-phenylacetamide scaffold has emerged as a promising framework for the development of selective SIRT2 inhibitors.

Structure-activity relationship (SAR) studies on N-(3-(phenoxymethyl)phenyl)acetamide derivatives have revealed that substituents on the N-phenyl ring are critical for potent and selective inhibition. For instance, a derivative bearing a benzenethiol (B1682325) group at the 4-position of the phenyl ring (compound 1a) showed more potent SIRT2 inhibition (IC50 = 1.32 µM) than its 3-substituted counterpart (IC50 = 6.65 µM). Further optimization of this scaffold led to the identification of compounds with even greater potency. Compounds 12f and 12g , which are derivatives of compound 1a, exhibited IC50 values of 0.85 µM and 0.70 µM, respectively, for SIRT2 deacetylase activity. These findings underscore the high degree of structural specificity required to achieve potent inhibition by binding to a specific hydrophobic pocket in the enzyme.

Table 2: SIRT2 Inhibitory Activity of N-Phenylacetamide Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| 1a | 4-(benzenethiol) substituted N-(3-(phenoxymethyl)phenyl)acetamide | 1.32 |

| 1b | 3-(benzenethiol) substituted N-(3-(phenoxymethyl)phenyl)acetamide | 6.65 |

| 12f | Optimized derivative of 1a | 0.85 |

| 12g | Optimized derivative of 1a | 0.70 |

Data sourced from a study on N-(3-(phenoxymethyl)phenyl)acetamide derivatives.

Dopamine (B1211576) Receptor (D2, D3, D4) Binding and Selectivity Profiles

Dopamine receptors are a class of G protein-coupled receptors that are central to motor control, motivation, reward, and cognitive function in the central nervous system. They are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. The D2-like receptors, in particular, are important targets for antipsychotic medications and treatments for Parkinson's disease. The N-phenylacetamide moiety is a feature of some ligands targeting these receptors.

A notable example is the compound A-369508, which is [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide]. This molecule is a potent and selective agonist for the dopamine D4 receptor. It binds with high affinity to several human D4 receptor variants (D4.2, D4.4, and D4.7) with Kd values of 1.7 nM, 4.0 nM, and 1.2 nM, respectively. Importantly, A-369508 demonstrates over 400-fold selectivity for the D4 receptor over the D2L receptor. In functional assays, it acts as a potent agonist with an EC50 of 7.5 nM at the human D4.4 receptor. This highlights how the N-methylphenyl)acetamide structure contributes to high-affinity and selective binding to a specific dopamine receptor subtype.

Table 3: Binding and Functional Parameters of A-369508 at Dopamine D4 Receptors

| Receptor Variant | Binding Affinity (Kd, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| Human D4.2 | 1.7 | - |

| Human D4.4 | 4.0 | 7.5 |

| Human D4.7 | 1.2 | - |

| Rat D4 | 4.4 | - |

Data sourced from a study on [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide].

Translocator Protein (TSPO) Ligand Binding Studies

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular functions, including steroidogenesis, apoptosis, and neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes in response to brain injury and inflammation, making it a valuable biomarker and potential therapeutic target for neurodegenerative diseases.

The acetamide chemical motif is a common feature in many potent TSPO ligands. For example, N,N-dialkyl-2-phenylindol-3-ylglyoxylamides have been identified as a class of potent and selective ligands for TSPO. Although not direct derivatives of this compound, the SAR from these related compounds is informative. For instance, replacing a methyl group with an ethyl group in the pyrazolopyrimidine core of one series of TSPO ligands led to a 36-fold enhancement in binding affinity, with the derivative VUIIS1008 showing a subnanomolar Ki of 0.18 nM. Another example, [11C]CB148, which is 2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-methyl-N-phenylacetamide, also demonstrates subnanomolar affinity for TSPO with a Ki of 0.20 nM. These findings suggest that the N-phenylacetamide structure can be a key component of high-affinity TSPO ligands, and further exploration of this compound derivatives in this context is warranted.

Table 4: Binding Affinities of Acetamide-Containing TSPO Ligands

| Compound | Chemical Name | Binding Affinity (Ki, nM) |

|---|---|---|

| VUIIS1008 | 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide | 0.18 |

| [11C]CB148 | 2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-methyl-N-phenylacetamide | 0.20 |

| DPA714 | Parent compound of VUIIS1008 | 9.27 |

Data sourced from studies on pyrazolopyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives.

Orexin (B13118510) Receptor Binding Investigations

Derivatives of N-aryl acetamides have been investigated for their potential as orexin receptor antagonists. The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles. Antagonism of these receptors is a therapeutic strategy for the treatment of insomnia.

While direct binding data for this compound derivatives on orexin receptors is not extensively available in the public domain, structure-activity relationship (SAR) studies on related N-aryl acetamide and N-aryl-2-phenylcyclopropanecarboxamide series provide insights into the structural requirements for potent orexin receptor antagonism. For instance, studies on novel phenylcyclopropane derivatives have demonstrated that modifications to the N-aryl moiety can significantly impact binding affinity for both OX1R and OX2R. nyxxb.cnnih.gov

In one study, a series of N-aryl-2-phenylcyclopropanecarboxamide derivatives were synthesized and evaluated as orexin receptor antagonists. The exploration of SAR led to the identification of compounds with improved binding affinity. For example, compound 33b ((-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide) exhibited potent in vitro activity. nih.gov This suggests that the nature and substitution pattern of the aryl ring attached to the acetamide nitrogen are critical for receptor interaction.

Furthermore, research on morphinan-type OX1R antagonists has shown that the bulkiness of substituents on the nitrogen atom can influence antagonistic activity. acs.org This principle may also apply to simpler N-aryl acetamide scaffolds. The binding kinetics of various acetamide-containing orexin receptor antagonists have been shown to differ, with some exhibiting rapid association and dissociation rates, while others are more slowly equilibrating. nist.govresearchgate.net For instance, EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide), an OX2R selective antagonist, binds with high affinity. nist.gov

The data from these related series of compounds suggest that derivatives of this compound could potentially be developed as orexin receptor antagonists. The presence of the p-tolyl group provides a scaffold that can be further modified to optimize binding to the hydrophobic pockets within the orexin receptors.

Table 1: Orexin Receptor Binding Affinity of Selected Antagonists

| Compound | Target Receptor(s) | Binding Affinity (pKi) | Reference |

| EMPA | OX2R | ≥ 7.5 | nist.gov |

| Suvorexant | OX1R, OX2R | ≥ 7.5 | nist.gov |

| Almorexant | OX1R, OX2R | ≥ 7.5 | nist.gov |

| TCS-OX-29 | OX2R | ≥ 7.5 | nist.gov |

| SB-334867 | OX1R selective | ~ 6 | nist.gov |

| SB-408124 | OX1R selective | ~ 6 | nist.gov |

Anti-inflammatory Potential and Associated Mechanisms

A significant body of research has focused on acetamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.netnih.gov The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-inflammatory potential of derivatives of this compound can be inferred from studies on a wide range of N-aryl acetamide compounds. These compounds often act as prodrugs or direct inhibitors, targeting the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. researchgate.net The general structure of N-aryl acetamides allows for various substitutions that can enhance their selectivity and potency for COX-2.

For example, a review of new acetamide derivatives as COX-II inhibitors highlights several classes of compounds, including those with phenoxy, phenol, thiazole (B1198619), pyrazole (B372694), and oxadiazole moieties attached to the acetamide scaffold. apsnet.org In many of these derivatives, the acetamide linker plays a crucial role in positioning the molecule within the active site of the COX-2 enzyme. Molecular docking studies have shown that the nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues, such as Ser353 and Trp387, in the COX-2 active site. apsnet.org

One study on substituted phenoxy acetamide derivatives reported the synthesis and pharmacological evaluation of compounds with significant anti-inflammatory activity. researchgate.net Another review discusses a COX-II inhibitor containing a pyrazole acetamide structure, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, which demonstrated notable anti-inflammatory efficacy. apsnet.org These findings underscore the versatility of the acetamide core in designing selective COX-2 inhibitors.

The development of hybrid NSAIDs that incorporate nitric oxide (NO)-donating moieties is another area of interest to mitigate cardiovascular side effects. nih.gov This approach could potentially be applied to this compound derivatives to create safer anti-inflammatory agents.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Acetamide Derivatives

| Compound Class | Example Compound | COX-2 IC50 (µM) | Reference |

| Phenol Acetamide Derivative | - | 0.616 | apsnet.org |

| Phenol Acetamide Derivative | - | 0.768 | apsnet.org |

| Celecoxib (Reference) | - | 0.041 | apsnet.org |

Nematicidal Activity and Mechanisms of Action

The investigation of acetamide derivatives for nematicidal activity is an emerging area of research. Plant-parasitic nematodes, such as those from the genus Meloidogyne, are responsible for significant crop damage worldwide, creating a need for new and effective control agents.

While direct studies on the nematicidal activity of this compound are limited, research on related N-phenylacetamide derivatives has shown promising results. A study on a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated their potential as nematicidal agents against Meloidogyne incognita. In this study, compound A₂₃ displayed significant nematicidal activity, causing 100% mortality at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after 24 hours of treatment. This suggests that the N-phenylacetamide scaffold can serve as a basis for the development of novel nematicides.

The proposed mechanisms of action for nematicidal compounds are varied and can include disruption of the nematode nervous system, inhibition of essential enzymes, or interference with cellular processes. For instance, many conventional nematicides are acetylcholinesterase inhibitors. nih.gov Other potential targets include enzymes involved in energy metabolism or ion channels.

The structure of this compound, with its aromatic ring and acetamide linkage, presents possibilities for interaction with biological targets within nematodes. The lipophilicity of the molecule, which can be modified by substitutions on the phenyl ring, could influence its ability to penetrate the nematode cuticle and reach its site of action. The amino group also offers a point for further chemical modification to enhance activity and explore different mechanisms of action.

Further research is needed to specifically evaluate the nematicidal potential of this compound and its derivatives and to elucidate their precise mechanisms of action against plant-parasitic nematodes.

Table 3: Nematicidal Activity of a Selected N-phenylacetamide Derivative against M. incognita

| Compound | Concentration (µg/mL) | Mortality (%) after 24h | Reference |

| A₂₃ | 500 | 100 | |

| A₂₃ | 100 | 53.2 |

Vi. Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Elucidation of Substituent Effects on Biological Activity

The biological profile of 2-amino-N-(4-methylphenyl)acetamide can be finely tuned by introducing different substituents onto its core structure. The nature, position, and size of these substituents can profoundly influence the compound's interaction with its biological target, affecting its potency, efficacy, and selectivity.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can impact lipophilicity, metabolic stability, and the electronic nature of the aromatic ring, thereby influencing binding affinity. For instance, replacing the methyl group or adding halogens to other positions on the phenyl ring of this compound could lead to varied biological outcomes.

Systematic introduction of halogens can provide valuable insights into the molecular basis of the compound's activity. cambridgemedchemconsulting.com The position-dependent nature of halogenation means that substitutions at different points on the phenyl ring can have markedly different effects on binding affinity and selectivity. cambridgemedchemconsulting.com Monohalogenation can produce potent ligands, while in some scaffolds, dihalogenation may lead to a decrease in affinity depending on the size of the halogen. uokerbala.edu.iq

Table 1: Hypothetical Influence of Halogenation on the Activity of N-Arylacetamide Analogs

| Position of Halogen | Halogen | Predicted Effect on Potency | Rationale |

| Ortho (C2/C6) | F, Cl | May decrease activity | Potential for steric hindrance with the amide linkage, disrupting the optimal conformation for binding. |

| Meta (C3/C5) | F, Cl, Br | May increase activity | Can enhance binding through halogen bonds or by altering electron distribution, potentially improving interaction with the target. |

| Para (C4) | F, Cl | Variable | Direct replacement of the methyl group; a smaller fluorine atom might be tolerated, while a larger chlorine atom could alter hydrophobic interactions. |

Alkyl groups are crucial in drug design as they influence molecular stability, reactivity, and biological interactions through hydrophobic effects. nih.gov The existing methyl group at the para-position of the phenyl ring in this compound likely contributes to hydrophobic interactions within a specific binding pocket of its biological target. The modification of this group provides a direct method to probe the size and nature of this pocket.